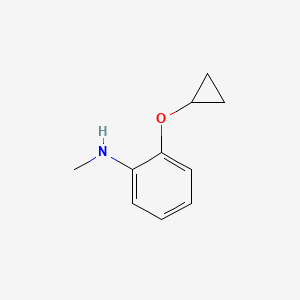
2-Cyclopropoxy-N-methylaniline
Vue d'ensemble
Description
2-Cyclopropoxy-N-methylaniline is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is used in various chemical reactions and has specific physical and chemical properties .
Synthesis Analysis
The synthesis of N-methylanilines, which includes 2-Cyclopropoxy-N-methylaniline, can be effectively achieved by cyclometalated ruthenium complexes. This process involves the methylation of anilines with methanol and proceeds under mild conditions (60 °C) in a practical manner using NaOH as a base .Molecular Structure Analysis
The molecular structure of 2-Cyclopropoxy-N-methylaniline consists of a cyclopropoxy group and a methylamino group attached to an aniline base . The structure can be analyzed using various techniques such as 2D or 3D molecular modeling .Chemical Reactions Analysis
The N-dealkylation of N-cyclopropyl-N-methylaniline, catalyzed by cytochrome P450, involves two steps. The first step is a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and the second step is a decomposition of the carbinolaniline to yield cyclopropanone (or formaldehyde) and N-methylaniline (or N-cyclopropylaniline) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclopropoxy-N-methylaniline, such as its melting point, boiling point, density, and toxicity, can be found in various chemical databases . These properties are crucial for understanding its reactivity and safety.Applications De Recherche Scientifique
Oxidative N-dealkylation and Cyclopropyl Group Dynamics
Cyclopropylamines, including those related to 2-Cyclopropoxy-N-methylaniline, have been studied for their oxidative N-dealkylation, which is a reaction where the cyclopropyl group is lost upon N-dealkylation. Horseradish peroxidase (HRP) and cytochrome P450 enzymes catalyze these reactions, providing insights into the fate of the cyclopropyl group. Studies reveal the formation of highly reactive aminium cation radicals and subsequent ring fragmentation, leading to various products depending on the conditions. These findings have implications for understanding enzyme-catalyzed reactions and the development of cyclopropylamine-containing probes for studying cytochrome P450 enzymes (Shaffer, Morton, & Hanzlik, 2001), (Shaffer, Harriman, Koen, & Hanzlik, 2002).
Photoredox Catalysis
The application of N-hydroxyphthalimide as a metal-free organophotoredox catalyst for the cyclization of N-methylanilines with maleimides to afford tetrahydroquinolines underlines the utility of cyclopropylamine derivatives in synthetic chemistry. This method demonstrates the activation of C(sp3)−H bonds of N-methylanilines for the formation of α-amino radicals without an oxidant, showcasing an innovative approach to synthesizing tricyclic heterocycles (Yadav & Yadav, 2017).
Mechanistic Insights into Cyclopropane Ring Dynamics
Research on N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 provides valuable insights into the regioselectivity and mechanism of these reactions, including Calpha-H hydroxylation and carbinolaniline decomposition. These studies not only elucidate the chemical behavior of cyclopropylamine derivatives but also contribute to a deeper understanding of cytochrome P450's role in drug metabolism and detoxification processes (Li, Wang, Yang, & Han, 2009).
Ring Opening Mechanisms
Investigations into the stereoelectronic and resonance effects on the rate of ring opening of N-cyclopropyl-based single electron transfer probes highlight the complexity of interactions within cyclopropylamine derivatives. These studies provide a foundation for understanding the electronic factors influencing chemical reactivity and stability, with implications for designing compounds with desired properties (Grimm et al., 2020).
Orientations Futures
The future research directions for 2-Cyclopropoxy-N-methylaniline could involve further investigation into its reactivity and potential applications. Theoretical studies, like the one conducted on its N-dealkylation , provide valuable insights into its chemical behavior and can guide future experimental work.
Propriétés
IUPAC Name |
2-cyclopropyloxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-9-4-2-3-5-10(9)12-8-6-7-8/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDNRCSSCFIDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropoxy-N-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



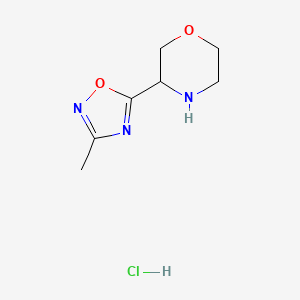
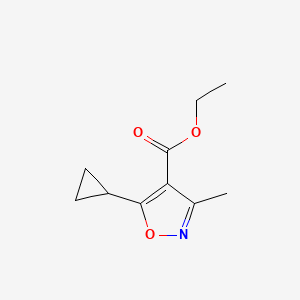
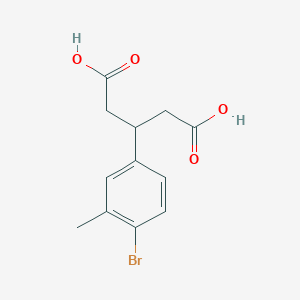
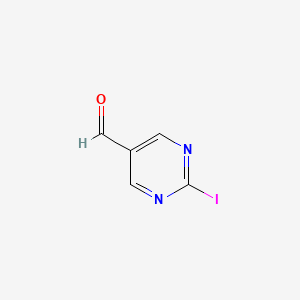
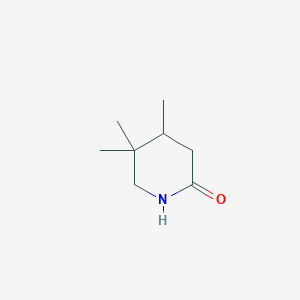
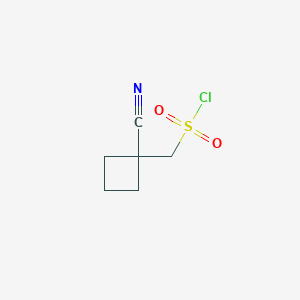
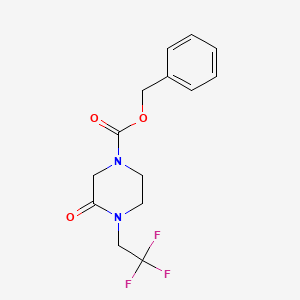
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)
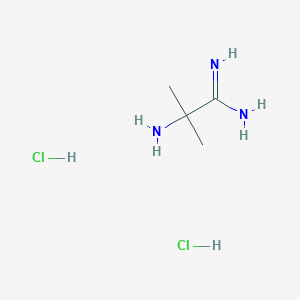
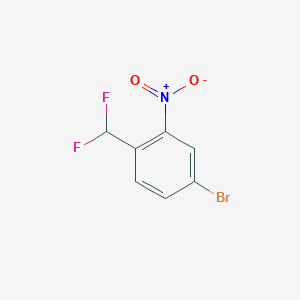
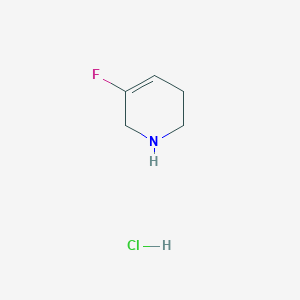
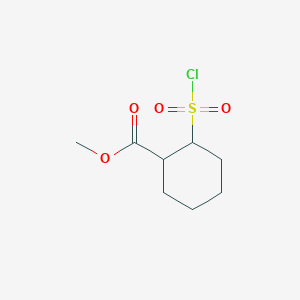
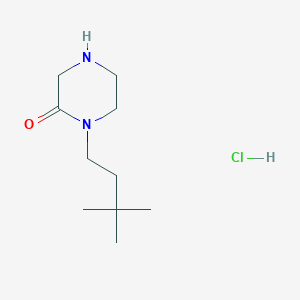
![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)